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Compound of Interest

Compound Name: 3-Amino-2,6-difluorobenzoic acid

Cat. No.: B113063 Get Quote

An In-Depth Technical Guide to 3-Amino-2,6-difluorobenzoic Acid for Researchers and Drug

Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 3-
Amino-2,6-difluorobenzoic acid, a key building block in modern medicinal chemistry. The

information is intended for researchers, scientists, and professionals involved in drug discovery

and development, offering detailed data, experimental protocols, and conceptual visualizations

to support its application in the laboratory.

Core Properties and Data
3-Amino-2,6-difluorobenzoic acid is a trifunctional aromatic compound featuring an amino

group, a carboxylic acid, and a difluorinated benzene ring. This unique combination of

functional groups makes it a valuable intermediate in the synthesis of complex organic

molecules, particularly in the development of novel therapeutics.

Physical Properties
Quantitative physical data for 3-Amino-2,6-difluorobenzoic acid is not extensively reported in

publicly available literature. The following table summarizes its known properties and provides

data for structurally related compounds to offer a comparative context.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b113063?utm_src=pdf-interest
https://www.benchchem.com/product/b113063?utm_src=pdf-body
https://www.benchchem.com/product/b113063?utm_src=pdf-body
https://www.benchchem.com/product/b113063?utm_src=pdf-body
https://www.benchchem.com/product/b113063?utm_src=pdf-body
https://www.benchchem.com/product/b113063?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property
Value for 3-Amino-2,6-
difluorobenzoic acid

Comparative Data

CAS Number 83141-11-1[1][2][3][4]

3-Aminobenzoic acid: 99-05-

82,6-Difluorobenzoic acid:

385-00-2

Molecular Formula C₇H₅F₂NO₂[1][2][3][4] C₇H₅F₂NO₂

Molecular Weight 173.12 g/mol [1][4] 173.12

Appearance Solid[1]
White to light yellow crystalline

solid

Melting Point Data not available

3-Aminobenzoic acid: 174-178

°C2,6-Difluorobenzoic acid:

157-161 °C

Boiling Point Data not available Data not available

pKa Data not available

3-Aminobenzoic acid: 4.78

(amino group), 4.55 (carboxyl

group)[5]

Solubility
Soluble in many organic

solvents
Moderately soluble in water

Storage
Store at room temperature in a

dark, inert atmosphere[2]
N/A

Chemical and Spectroscopic Properties
The reactivity of 3-Amino-2,6-difluorobenzoic acid is dictated by its three functional groups.

The amino group acts as a nucleophile and a base, the carboxylic acid is acidic and can be

converted to esters, amides, or acid halides, and the difluorinated aromatic ring can undergo

further substitution reactions, though the fluorine atoms are generally deactivating.

Specific spectral data for 3-Amino-2,6-difluorobenzoic acid are not readily available. The

table below provides expected ranges and characteristics based on the analysis of similar

compounds.
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Spectral Data Expected Characteristics

¹H NMR

Aromatic protons (2H) would appear in the

range of δ 6.5-8.0 ppm, showing complex

splitting due to H-H and H-F coupling. The

amine (NH₂) protons would appear as a broad

singlet, and the carboxylic acid (COOH) proton

as a very broad singlet at δ >10 ppm, both

exchangeable with D₂O.

¹³C NMR

Aromatic carbons would appear in the range of

δ 100-160 ppm, with carbons directly bonded to

fluorine showing large C-F coupling constants.

The carboxyl carbon would be downfield,

typically δ > 165 ppm.

FT-IR (cm⁻¹)

Broad O-H stretch from the carboxylic acid

(~2500-3300), N-H stretches from the amine

(~3300-3500), C=O stretch from the carboxylic

acid (~1700), C=C stretches from the aromatic

ring (~1450-1600), and strong C-F stretches

(~1100-1300).

Mass Spectrometry

The molecular ion peak (M⁺) would be observed

at m/z = 173.12. Common fragmentation

patterns would include the loss of H₂O (m/z =

155) and CO₂ (m/z = 129).

Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis and

analysis of 3-Amino-2,6-difluorobenzoic acid. These protocols are based on established

chemical principles and procedures reported for analogous compounds.

Synthesis Protocol: Reduction of 2,6-Difluoro-3-
nitrobenzoic acid
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A common and efficient method for the synthesis of 3-Amino-2,6-difluorobenzoic acid is the

reduction of its nitro precursor, 2,6-Difluoro-3-nitrobenzoic acid.[6][7] A metal-free reduction

using trichlorosilane is a modern, chemoselective approach.

Materials and Reagents:

2,6-Difluoro-3-nitrobenzoic acid

Trichlorosilane (HSiCl₃)

Triethylamine (or another tertiary amine like Hünig's base)

Dry Dichloromethane (CH₂Cl₂)

10% aqueous Sodium Hydroxide (NaOH) solution

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or

argon), dissolve 2,6-Difluoro-3-nitrobenzoic acid (1.0 eq) and triethylamine (6.0 eq) in dry

dichloromethane.

Cool the mixture to 0 °C in an ice bath.

Slowly add a solution of trichlorosilane (4.0 eq) in dry dichloromethane to the reaction

mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-

4 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material

is consumed.
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Upon completion, carefully quench the reaction by slowly adding it to a vigorously stirred

10% aqueous NaOH solution, ensuring the temperature is controlled with an ice bath.

Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

Remove the solvent under reduced pressure to yield the crude product.

Purify the crude 3-Amino-2,6-difluorobenzoic acid by recrystallization from an appropriate

solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
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Figure 1. Synthesis workflow for 3-Amino-2,6-difluorobenzoic acid.
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Analytical Protocol: High-Performance Liquid
Chromatography (HPLC)
HPLC is a standard method for assessing the purity of aminobenzoic acids and monitoring

reaction progress. The following is a representative reversed-phase HPLC method.[8][9][10]

Instrumentation and Conditions:

HPLC System: Standard system with a pump, autosampler, column oven, and UV detector.

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase A: 0.1% Formic acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return

to 10% B and re-equilibrate for 5 minutes.

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection: UV at 254 nm and 280 nm.

Injection Volume: 10 µL.

Sample Preparation:

Accurately weigh approximately 1 mg of the 3-Amino-2,6-difluorobenzoic acid sample.

Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL

stock solution.

Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using

the same diluent.

Filter the sample through a 0.45 µm syringe filter before injection.
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Applications in Drug Development
3-Amino-2,6-difluorobenzoic acid is designated as a "Protein Degrader Building Block,"

indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]

PROTACs are heterobifunctional molecules that induce the degradation of specific target

proteins by hijacking the cell's own ubiquitin-proteasome system.[11][12]

A PROTAC molecule conceptually consists of three parts:

A "warhead" ligand that binds to the target Protein of Interest (POI).

An E3 ligase-recruiting ligand that binds to an E3 ubiquitin ligase.

A chemical linker that connects the two ligands.

The amino and carboxylic acid groups of 3-Amino-2,6-difluorobenzoic acid provide versatile

handles for incorporating this scaffold into the linker or ligand components of a PROTAC. The

fluorine atoms can enhance binding affinity, metabolic stability, and cell permeability of the final

molecule.
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Figure 2. Role of a 3-Amino-2,6-difluorobenzoic acid derivative in a PROTAC.
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The diagram above illustrates the mechanism of action. The PROTAC molecule, containing a

derivative of 3-Amino-2,6-difluorobenzoic acid, facilitates the formation of a ternary complex

between the target protein and an E3 ligase. This proximity triggers the E3 ligase to tag the

target protein with ubiquitin molecules, marking it for destruction by the proteasome. This

strategy can be used to eliminate "undruggable" proteins that lack a functional active site for

traditional inhibitors.[13]

Safety Information
While a full toxicological profile is not available, hazard information for similar aminobenzoic

acids suggests that 3-Amino-2,6-difluorobenzoic acid should be handled with care. Standard

laboratory safety protocols should be followed, including the use of personal protective

equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in

a well-ventilated fume hood.

Conclusion
3-Amino-2,6-difluorobenzoic acid is a strategically important building block for medicinal

chemistry and drug development. Its trifunctional nature provides synthetic versatility, while the

fluorine substituents offer the potential to fine-tune the pharmacokinetic and pharmacodynamic

properties of lead compounds. Its role in the rapidly advancing field of targeted protein

degradation underscores its value to researchers aiming to develop next-generation

therapeutics. While some specific physical and spectral data are not widely published, the

information provided in this guide, based on established chemical principles and data from

analogous structures, offers a solid foundation for its application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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